![molecular formula C13H7F3N2O2 B12861918 3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid](/img/structure/B12861918.png)
3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid
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Overview
Description
3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid (CAS: 1374258-59-9) is a heterocyclic compound featuring a benzo[g]indazole core substituted with a trifluoromethyl (-CF₃) group at position 3 and a carboxylic acid (-COOH) group at position 3. Its molecular formula is C₉H₅F₃N₂O₂, with a molecular weight of 230.14 g/mol . The benzo[g]indazole scaffold confers rigidity and aromaticity, while the -CF₃ group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Pharmaceutical Development
1. Anticancer Activity:
Research indicates that compounds with the benzo[g]indazole scaffold exhibit various biological activities, including anticancer properties. 3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid has shown promise in modulating pathways relevant to cancer mechanisms. Its ability to interact with specific receptors or enzymes may lead to therapeutic applications in treating cancers.
2. Neurodegenerative Diseases:
The compound may also have implications for neurodegenerative diseases due to its interaction with sigma receptors, which are implicated in central nervous system disorders. Studies have shown that derivatives of indazole can selectively inhibit these receptors, suggesting potential for developing treatments for conditions like Alzheimer's disease .
3. Anti-inflammatory and Antibacterial Properties:
Compounds similar to this compound have been reported to possess anti-inflammatory and antibacterial activities. The carboxylic acid functional group allows for various modifications that can enhance these properties, making it a versatile scaffold for designing new therapeutic agents .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic pathways include:
- Reactions involving the formation of the indazole core through cyclization reactions.
- Introduction of the trifluoromethyl group , which can be achieved through electrophilic fluorination methods.
- Carboxylation at the 5-position , allowing for further functionalization to enhance biological activity.
These synthetic strategies allow researchers to produce this compound in sufficient purity for biological testing and application development .
Case Studies
Case Study 1: Sigma Receptor Interaction
In a study investigating the interaction of indazole derivatives with sigma receptors, this compound was found to have significant binding affinity, suggesting its potential as a therapeutic agent targeting CNS disorders. The study utilized molecular modeling techniques to elucidate binding interactions and optimize pharmacological profiles .
Case Study 2: Antimicrobial Activity
Another investigation evaluated the antibacterial efficacy of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds structurally related to this compound exhibited promising antimicrobial activity, supporting its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variants
7-(Trifluoromethyl)-1H-indazole-5-carboxylic Acid
- Structure : Indazole core with -CF₃ at position 7 and -COOH at position 4.
- Molecular Formula : C₉H₅F₃N₂O₂ (identical to target compound).
- Key Differences: The -CF₃ group at position 7 alters electronic distribution and steric interactions compared to position 3.
- Impact : Positional isomerism may lead to divergent pharmacokinetic profiles and target selectivity .
5-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid
- Structure : -CF₃ at position 5 and -COOH at position 3 (reverse substitution pattern).
- Molecular Formula : C₉H₅F₃N₂O₂.
- Key Differences :
- The -COOH group at position 3 may form hydrogen bonds with different biological targets.
- Reduced steric hindrance near the indazole nitrogen compared to the benzo[g]indazole system.
- Impact : Altered hydrogen-bonding capacity could influence solubility and receptor engagement .
Core Scaffold Variants
2-(3-Trifluoromethylphenyl)-1H-benzimidazole-5-carboxylic Acid
- Structure : Benzimidazole core with a -CF₃-substituted phenyl group at position 2 and -COOH at position 5.
- Molecular Formula : C₁₅H₉F₃N₂O₂ (MW: 306.24 g/mol).
- Key Differences: Benzimidazole vs. Higher molecular weight may reduce membrane permeability.
- Impact : Preferred in antifungal agents due to benzimidazole's affinity for tubulin .
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid
- Structure : Pyrazole core with -CF₃ at position 3 and -COOH at position 5.
- Molecular Formula : C₆H₅F₃N₂O₂ (MW: 200.11 g/mol).
- Key Differences :
- Pyrazole is a smaller, less aromatic system than indazole, reducing π-π stacking interactions.
- Methyl group at position 1 enhances metabolic stability but reduces rotational freedom.
- Impact : Common in agrochemicals due to pyrazole's resistance to oxidation .
Functional Group Variants
6-(Trifluoromethoxy)-1H-indazole-3-carboxylic Acid
- Structure : -OCF₃ at position 6 and -COOH at position 3.
- Molecular Formula : C₉H₅F₃N₂O₃ (MW: 260.14 g/mol).
- Key Differences :
- Trifluoromethoxy (-OCF₃) vs. -CF₃: -OCF₃ is more electron-withdrawing, altering electronic effects.
- Higher polarity due to the ether oxygen may improve aqueous solubility.
- Impact: Enhanced metabolic stability compared to non-fluorinated analogues .
1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-imidazole-5-carboxylic Acid
- Structure : Imidazole core with a benzyl -CF₃ substituent and -COOH at position 5.
- Molecular Formula : C₁₂H₉F₃N₂O₂ (MW: 270.21 g/mol).
- Key Differences: Imidazole (non-fused) vs. benzo[g]indazole: Reduced aromaticity and planarity.
- Impact : Used in kinase inhibitors due to imidazole's metal-coordinating ability .
Comparative Data Table
Compound Name | Core Structure | Substituents | Molecular Formula | MW (g/mol) | Key Properties |
---|---|---|---|---|---|
3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid | Benzo[g]indazole | -CF₃ (3), -COOH (5) | C₉H₅F₃N₂O₂ | 230.14 | High rigidity, extended conjugation |
7-(Trifluoromethyl)-1H-indazole-5-carboxylic acid | Indazole | -CF₃ (7), -COOH (5) | C₉H₅F₃N₂O₂ | 230.14 | Altered electronic distribution |
2-(3-Trifluoromethylphenyl)-1H-benzimidazole-5-carboxylic acid | Benzimidazole | -CF₃-Ph (2), -COOH (5) | C₁₅H₉F₃N₂O₂ | 306.24 | Increased basicity, higher MW |
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Pyrazole | -CF₃ (3), -COOH (5), -CH₃ (1) | C₆H₅F₃N₂O₂ | 200.11 | Small size, metabolic stability |
6-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | Indazole | -OCF₃ (6), -COOH (3) | C₉H₅F₃N₂O₃ | 260.14 | Enhanced polarity, electron withdrawal |
Biological Activity
3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic properties. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Chemical Formula : C₉H₅F₃N₂O₂
- Molecular Weight : 230.15 g/mol
- CAS Number : 959236-67-0
- PubChem CID : 34176094
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Indazole derivatives have been shown to inhibit various kinases, which play crucial roles in cell signaling pathways. For instance, some studies indicate that related indazole compounds exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs) and epidermal growth factor receptors (EGFRs) .
- Antitumor Activity : The compound has demonstrated antiproliferative effects against several cancer cell lines, suggesting its potential as an anticancer agent. For example, related compounds have shown IC₅₀ values in the nanomolar range against non-small cell lung cancer (NSCLC) cell lines .
- Anti-inflammatory Properties : Indazole derivatives are also noted for their anti-inflammatory activities, which may be mediated through the inhibition of specific inflammatory pathways .
Case Studies and Experimental Data
Several studies have explored the biological activity of indazole derivatives, including this compound:
Study | Activity | IC₅₀ Value | Cell Line |
---|---|---|---|
Liu et al. (2018) | FGFR1 Inhibition | < 4.1 nM | KG1 |
Zhang et al. (2018) | EGFR Inhibition | 5.3 nM | H1975 |
Smith et al. (2018) | Antitumor Activity | 38.6 nM | WM3629 |
These studies highlight the compound's significant potency against various targets, reinforcing its potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the indazole ring can markedly influence biological activity. For instance, substituents at the 4-position and 6-position of the indazole scaffold have been linked to enhanced inhibitory effects on target enzymes .
Q & A
Q. What are the recommended synthetic routes for 3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid?
Basic Research Question
A convergent synthesis approach involves coupling trifluoromethyl-substituted indazole intermediates with carboxylic acid precursors. For example, enantioselective methods using chiral auxiliaries (e.g., phenoxycarbonylamino groups) can yield stereochemically defined products. Key steps include:
- Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups.
- Acid-catalyzed cyclization to form the benzo[g]indazole core.
- Hydrolysis of ester intermediates to yield the carboxylic acid moiety .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Basic Research Question
Characterization should combine:
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (e.g., [M + H]+ calculated: 544.2806, found: 544.2796) .
- Multinuclear NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and trifluoromethyl integration.
- Chiral HPLC to assess enantiopurity (e.g., 93.1–100% ee) .
- Melting point analysis to compare with literature values (e.g., 173–185°C) .
Q. How to optimize enantiomeric excess in asymmetric synthesis of this compound?
Advanced Research Question
Enantioselectivity depends on:
- Chiral catalysts : Use of (R)- or (S)-configured auxiliaries during coupling steps (e.g., phenoxycarbonylamino-propyl groups) .
- Reaction solvent : Polar aprotic solvents (e.g., ethyl acetate) enhance stereochemical control.
- Temperature : Lower temperatures (0–5°C) reduce racemization during hydrolysis.
- Post-synthesis analysis : Chiral HPLC with cellulose-based columns resolves enantiomers, while specific rotation ([α]²⁰D = ±5.4) validates optical purity .
Q. What strategies resolve discrepancies in spectroscopic data during characterization?
Advanced Research Question
Contradictions in NMR or mass spectra may arise from:
- Regioisomeric impurities : Re-optimize cyclization conditions (e.g., AcOH reflux duration) to suppress side products .
- Residual solvents : Use high-purity deuterated solvents and lyophilization to eliminate interference.
- Dynamic proton exchange : For indazole NH protons, record NMR at variable temperatures (e.g., 25°C vs. 60°C) .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 2-(3-trifluoromethylphenyl)-1H-benzimidazole-5-carboxylic acid) .
Q. What are the key considerations for handling this compound in experimental settings?
Basic Research Question
- Safety protocols : Avoid inhalation/contact; use PPE (gloves, goggles) due to potential respiratory/ocular irritation .
- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis or decomposition .
- Solubility : Use polar aprotic solvents (DMF, DMSO) for biological assays; avoid aqueous buffers unless pH-adjusted .
Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The -CF₃ group:
- Electron-withdrawing effects : Deactivates the indazole ring, requiring Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings .
- Steric hindrance : May slow reaction rates; optimize ligand systems (e.g., SPhos) to enhance turnover .
- Metabolic stability : Enhances resistance to oxidative degradation in biological studies, as seen in analogs like 5-(trifluoromethyl)-1H-indole-2-carboxylic acid .
Q. How to design derivatives of this compound for structure-activity relationship (SAR) studies?
Advanced Research Question
- Core modifications : Introduce substituents at N1 (e.g., methyl, phenyl) to modulate solubility .
- Carboxylic acid bioisosteres : Replace -COOH with tetrazole or acyl sulfonamide groups to enhance bioavailability .
- Hybrid scaffolds : Conjugate with thiazole-triazole moieties (e.g., 9a–9e derivatives) to explore multitarget activity .
- In silico screening : Use docking studies (e.g., AutoDock Vina) to predict binding poses against targets like kinases or GPCRs .
Q. What analytical methods are critical for assessing purity in preclinical studies?
Basic Research Question
Properties
Molecular Formula |
C13H7F3N2O2 |
---|---|
Molecular Weight |
280.20 g/mol |
IUPAC Name |
3-(trifluoromethyl)-2H-benzo[g]indazole-5-carboxylic acid |
InChI |
InChI=1S/C13H7F3N2O2/c14-13(15,16)11-9-5-8(12(19)20)6-3-1-2-4-7(6)10(9)17-18-11/h1-5H,(H,17,18)(H,19,20) |
InChI Key |
ULOLQOQQOPYQIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NN=C23)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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